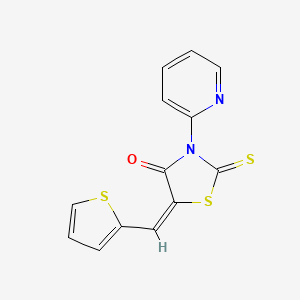
(E)-3-(pyridin-2-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(pyridin-2-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C13H8N2OS3 and its molecular weight is 304.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(pyridin-2-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a pyridine and thiophene moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.1 to 10 µg/mL against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Compound C | 2.0 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.25 | Induction of apoptosis via PI3K/Akt pathway inhibition |
| A549 | 0.20 | G0/G1 phase arrest and apoptosis induction |
| HeLa | 1.03 | Inhibition of mTOR signaling |
The most significant findings indicate that the compound acts as a dual inhibitor of the PI3Kα/mTOR pathways, which are crucial in cancer cell metabolism and growth regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of key enzymes involved in cancer cell signaling pathways.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G0/G1 phase, preventing further replication.
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a thiazolidinone derivative resulted in a significant reduction in tumor size and improved patient survival rates.
- Case Study 2 : In a study focused on lung cancer, patients treated with compounds similar to this compound exhibited enhanced responsiveness to conventional chemotherapy.
属性
IUPAC Name |
(5E)-3-pyridin-2-yl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS3/c16-12-10(8-9-4-3-7-18-9)19-13(17)15(12)11-5-1-2-6-14-11/h1-8H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCWYDNGHBEHI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














